1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone
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Overview
Description
1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and an iminocyclopentenyl group
Preparation Methods
The synthesis of 1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methoxyacetophenone with appropriate reagents to introduce the iminocyclopentenyl group. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. .
Scientific Research Applications
1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The iminocyclopentenyl group may also contribute to its activity by stabilizing the compound’s structure and enhancing its interaction with target molecules .
Comparison with Similar Compounds
1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone can be compared with similar compounds such as:
2-Hydroxy-5-methoxyacetophenone: This compound shares the hydroxy and methoxy groups but lacks the iminocyclopentenyl group.
2-Hydroxy-5-methylacetophenone: Similar to the above compound but with a methyl group instead of a methoxy group. The uniqueness of this compound lies in its complex structure, which provides distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(16)14-11(7-8-12(14)17)15-10-5-3-4-6-13(10)18-2/h3-6,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLJODMMSTYIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCC1=NC2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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